![molecular formula C18H21BClFO4 B13936399 2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13936399.png)
2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative Boronic esters are highly valuable building blocks in organic synthesis due to their stability and versatility
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the borylation of a suitable naphthalene derivative. The process often includes the use of pinacol boronic esters, which are known for their stability and ease of handling . The reaction conditions usually involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis . The compound’s molecular targets and pathways are primarily related to its reactivity with other chemical species.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in organic synthesis.
Pinacol boronic esters: Known for their stability and ease of handling.
Catechol boronic esters: Used in similar applications but with different reactivity profiles.
Uniqueness
2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized synthetic applications where other boronic esters may not be as effective .
Propiedades
Fórmula molecular |
C18H21BClFO4 |
|---|---|
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
2-[5-chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H21BClFO4/c1-17(2)18(3,4)25-19(24-17)12-8-11-6-7-13(21)16(20)15(11)14(9-12)23-10-22-5/h6-9H,10H2,1-5H3 |
Clave InChI |
WETSHMZSIKYFSK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)OCOC)C(=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)
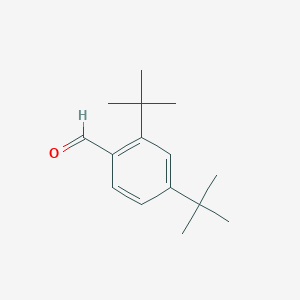
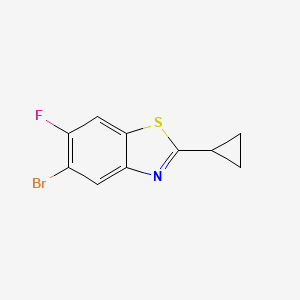
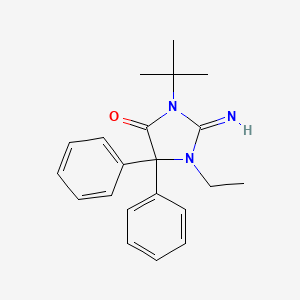
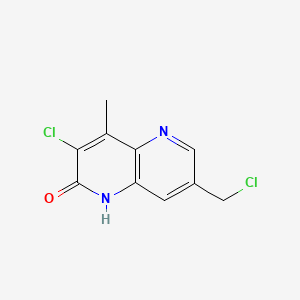
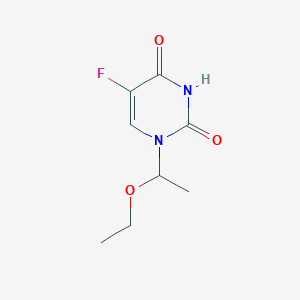
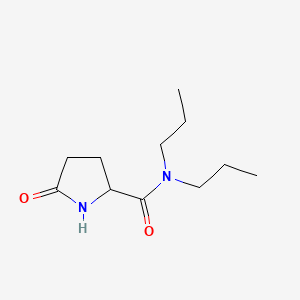
![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)

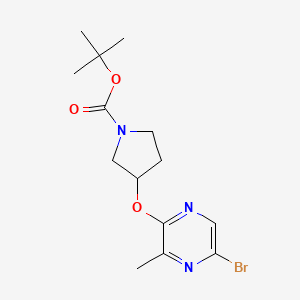
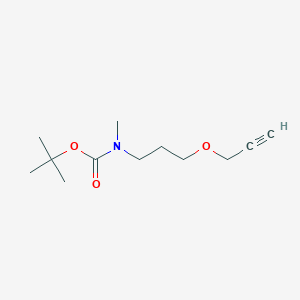
![Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936406.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone](/img/structure/B13936409.png)
